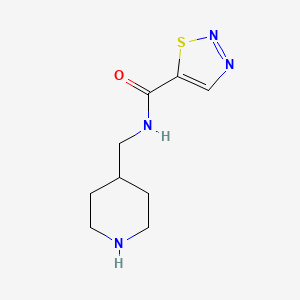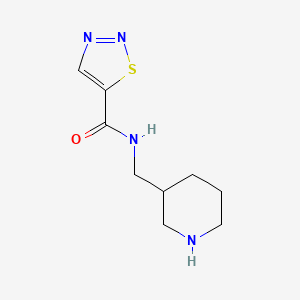![molecular formula C12H18N4O B7589226 4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide, commonly known as AMPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyridine carboxamides and is known for its ability to modulate the activity of glutamate receptors in the brain.
作用機序
AMPA acts as an agonist to the AMPA receptor, one of the three types of ionotropic glutamate receptors in the brain. When AMPA binds to the receptor, it causes an influx of sodium ions into the cell, leading to depolarization and the generation of an action potential. This mechanism is responsible for the excitatory effects of glutamate in the brain.
Biochemical and Physiological Effects:
AMPA has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine. AMPA has also been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory.
実験室実験の利点と制限
One of the advantages of using AMPA in lab experiments is that it is a potent and selective agonist for the AMPA receptor. This allows researchers to study the specific effects of AMPA on the receptor without interference from other neurotransmitters. However, one of the limitations of using AMPA is that it can be toxic to cells at high concentrations. Therefore, researchers must use caution when working with AMPA and ensure that the concentration is within a safe range.
将来の方向性
There are several future directions for the use of AMPA in scientific research. One area of interest is the role of AMPA in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Researchers are also interested in investigating the effects of AMPA on other neurotransmitter systems in the brain. Additionally, there is potential for the development of new drugs based on the structure of AMPA that could be used to treat various neurological disorders.
Conclusion:
In conclusion, AMPA is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of glutamate receptors in the brain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. There are several future directions for the use of AMPA in scientific research, and it remains a valuable tool for investigating the role of glutamate receptors in the brain.
合成法
The synthesis of AMPA involves the reaction of 4-bromopyridine-2-carboxylic acid with N-Boc-1-aminomethylpiperidine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected using trifluoroacetic acid (TFA) to obtain the final product, AMPA. This synthesis method has been widely used and is considered to be efficient and reliable.
科学的研究の応用
AMPA has been used in various scientific research studies due to its ability to modulate the activity of glutamate receptors. It has been used to study the role of glutamate receptors in synaptic plasticity, learning, and memory. AMPA has also been used to investigate the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[4-(aminomethyl)piperidin-1-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-8-9-2-5-16(6-3-9)10-1-4-15-11(7-10)12(14)17/h1,4,7,9H,2-3,5-6,8,13H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHNTFVDZGJUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CC(=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589193.png)


![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)